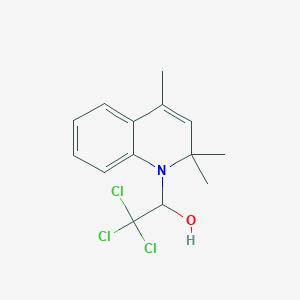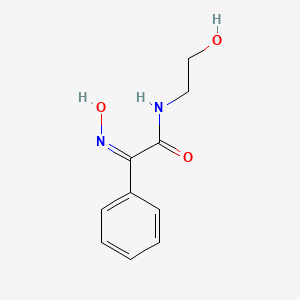![molecular formula C21H21BrN2O3S B11596770 (5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596770.png)
(5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE This compound features a complex structure with multiple functional groups, including a benzyl ether, a bromine atom, a methoxy group, a propyl chain, and a sulfanylidenimidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Formation of the benzyl ether: The starting material, 4-hydroxy-2-bromo-5-methoxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether.
Condensation reaction: The benzyl ether derivative is then subjected to a condensation reaction with 3-propyl-2-sulfanylidenimidazolidin-4-one in the presence of a suitable catalyst, such as piperidine, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidenimidazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyl ether group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the sulfanylidenimidazolidinone core suggests potential interactions with enzymes or receptors involved in oxidative stress or redox regulation.
類似化合物との比較
Similar Compounds
- (5Z)-5-{[4-(BENZYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-{[4-(BENZYLOXY)-2-FLUORO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions and influence the compound’s reactivity and biological activity.
特性
分子式 |
C21H21BrN2O3S |
|---|---|
分子量 |
461.4 g/mol |
IUPAC名 |
(5Z)-5-[(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O3S/c1-3-9-24-20(25)17(23-21(24)28)10-15-11-18(26-2)19(12-16(15)22)27-13-14-7-5-4-6-8-14/h4-8,10-12H,3,9,13H2,1-2H3,(H,23,28)/b17-10- |
InChIキー |
ZLLDAFADRDEMGV-YVLHZVERSA-N |
異性体SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OC)/NC1=S |
正規SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OC)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11596696.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11596703.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(3-ethylphenoxy)acetamide](/img/structure/B11596711.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11596716.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596717.png)

![4-chloro-3-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11596736.png)
![Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596738.png)
![(2E)-3-{[4-(dimethylamino)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B11596745.png)

![5-(benzenesulfonyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11596753.png)
![(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11596757.png)
![2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11596760.png)
